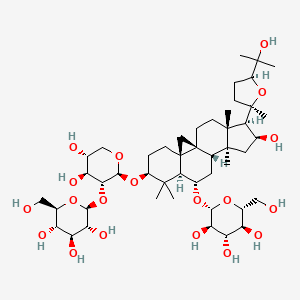

Astragaloside VI

Description

Derived from Radix Astragali (AR) which is a commonly used medicinal herb for post-stroke disability in Traditional Chinese Medicine

Structure

2D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-6-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H78O19/c1-41(2)26(64-40-35(28(52)21(51)18-60-40)65-39-34(58)32(56)30(54)24(17-49)63-39)9-11-47-19-46(47)13-12-43(5)36(45(7)10-8-27(66-45)42(3,4)59)20(50)15-44(43,6)25(46)14-22(37(41)47)61-38-33(57)31(55)29(53)23(16-48)62-38/h20-40,48-59H,8-19H2,1-7H3/t20-,21+,22-,23+,24+,25-,26-,27-,28-,29+,30+,31-,32-,33+,34+,35+,36-,37-,38+,39-,40-,43+,44-,45+,46-,47+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPVEPQEIRRVKG-SXCMWBRFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)OC9C(C(C(C(O9)CO)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H78O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

947.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Astragaloside VI: A Deep Dive into its Pro-Neurogenic Mechanisms

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Astragaloside VI, a key active saponin isolated from the medicinal herb Radix Astragali, is emerging as a promising therapeutic agent for neurological disorders. Extensive research, particularly in the context of post-stroke recovery, has highlighted its potent pro-neurogenic capabilities. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the neurogenic effects of this compound, with a focus on its interaction with critical signaling pathways. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Activation of Pro-Proliferative Signaling Cascades

The principal mechanism by which this compound promotes neurogenesis is through the activation of the Epidermal Growth Factor Receptor (EGFR) and its downstream Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][2] This pathway is crucial for neural stem cell (NSC) proliferation and self-renewal.

EGFR/MAPK Signaling Pathway

This compound has been shown to up-regulate the expression of phosphorylated EGFR (p-EGFR) and phosphorylated MAPK (p-MAPK), leading to enhanced NSC self-renewal and proliferation in vitro without significantly affecting their differentiation into mature neurons or astrocytes.[1][3] In vivo studies using a transient cerebral ischemic rat model corroborated these findings, demonstrating that this compound treatment promoted neurogenesis and astrogenesis in the dentate gyrus, subventricular zone, and cortex.[1][3] The pro-proliferative effects of this compound were abolished by the co-administration of an EGFR inhibitor (gefitinib) and an ERK inhibitor (PD98059), confirming the critical role of this signaling pathway.[1][3]

NRG-1-Mediated MEK/ERK Pathway in Post-Stroke Depression

Further research has elucidated a more specific mechanism involving the Neuregulin 1 (NRG-1)-mediated MEK/ERK pathway, particularly in the context of post-stroke depression (PSD).[4][5] this compound treatment has been found to upregulate the expression of NRG-1, which in turn activates the downstream MEK/ERK signaling cascade.[5] This pathway is known to be crucial for neuronal survival and against apoptosis.[5] In a rat model of PSD, this compound administration significantly reduced depression-like behaviors and prevented the decrease in dopamine and 5-hydroxytryptamine levels in the brain.[5]

References

- 1. This compound Promotes Neural Stem Cell Proliferation and Enhances Neurological Function Recovery in Transient Cerebral Ischemic Injury via Activating EGFR/MAPK Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roles and Mechanisms of Astragaloside IV in Combating Neuronal Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hub.hku.hk [hub.hku.hk]

- 4. This compound Ameliorates Post-Stroke Depression via Upregulating the NRG-1-Mediated MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The In Vitro Bioactivity of Astragaloside VI: A Technical Guide for Researchers

An in-depth exploration of the cellular and molecular mechanisms of Astragaloside VI, a promising saponin from Astragalus membranaceus, this document serves as a technical resource for researchers, scientists, and drug development professionals. It details the in vitro biological activities of this compound, focusing on its neuroprotective, wound healing, and osteogenic properties, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Neuroprotective and Antidepressant-like Effects

This compound (AS-VI) has demonstrated significant neuroprotective and antidepressant-like activities in vitro, primarily through the modulation of key signaling pathways that govern neuronal survival, proliferation, and function.

Protection Against Corticosterone-Induced Neuronal Injury

In models of depression using corticosterone (CORT)-induced cytotoxicity in PC12 neuronal cells, this compound has been shown to have a protective effect. It attenuates apoptotic cell death and increases the levels of the neurotransmitters dopamine (DA) and 5-hydroxytryptamine (5-HT)[1][2][3]. The underlying mechanism involves the upregulation of the Neuregulin 1 (NRG-1)-mediated MEK/ERK signaling pathway[1][2][3][4].

Promotion of Neural Stem Cell Proliferation

This compound promotes the proliferation and self-renewal of neural stem cells (NSCs) without affecting their differentiation into neurons or astrocytes[2][4][5][6]. This effect is mediated by the activation of the Epidermal Growth Factor Receptor (EGFR)/MAPK signaling cascade[2][4][5][6]. Treatment with AS-VI leads to increased expression of nestin, phosphorylated EGFR (p-EGFR), and phosphorylated MAPK (p-MAPK), as well as larger neurosphere formation[4][5][6]. These effects can be abolished by co-treatment with an EGFR inhibitor (gefitinib) or an ERK inhibitor (PD98059)[4][5][6].

Quantitative Data on Neuroprotective and Neurogenic Effects of this compound

| Cell Line | Treatment/Model | This compound Concentration | Observed Effect | Reference |

| PC12 | Corticosterone-induced cytotoxicity | Not specified in abstracts | Significant protective effect, increased DA and 5-HT levels, upregulation of NRG-1, p-MEK1, and p-ERK1/2 | [1][2][3] |

| Neural Stem Cells (NSCs) | Proliferation and self-renewal | 5, 10, 20, 100 nM | Dose-dependent increase in BrdU-positive cells, neurosphere diameter, and cell viability | [5] |

| Neural Progenitor Cells (NPCs) | Cell viability | 1, 10, 100, 1000 nM | Dose-dependent increase in cell viability | [5] |

| SH-SY5Y | H2O2-induced apoptosis | 50, 100, 200 µmol/l | Decreased Bax/Bcl-2 ratio, decreased α-synuclein expression, increased tyrosine hydroxylase expression |

Experimental Protocols

Corticosterone-Induced PC12 Cell Viability Assay (CCK-8)

-

Cell Seeding: Plate PC12 cells in 96-well plates at a suitable density.

-

Model Induction: Treat cells with corticosterone (CORT) to induce cytotoxicity.

-

This compound Treatment: Concurrently or post-CORT treatment, add varying concentrations of this compound.

-

Incubation: Incubate for the desired period (e.g., 24 hours).

-

CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader to determine cell viability.

Neural Stem Cell (NSC) Proliferation Assay (BrdU Incorporation)

-

Cell Culture: Culture NSCs in a suitable medium.

-

Treatment: Treat the cells with different concentrations of this compound (e.g., 5, 10, 20, 100 nM) for a specified time (e.g., 24 hours).

-

BrdU Labeling: Add BrdU (Bromodeoxyuridine) to the culture medium and incubate to allow for incorporation into the DNA of proliferating cells.

-

Immunostaining: Fix and permeabilize the cells, followed by incubation with an anti-BrdU antibody.

-

Visualization: Use a fluorescently labeled secondary antibody to detect the BrdU-positive cells.

-

Quantification: Count the percentage of BrdU-positive cells using fluorescence microscopy.

Western Blot Analysis for Signaling Proteins

-

Cell Lysis: Lyse treated cells in RIPA buffer to extract total proteins.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., NRG-1, p-MEK1, p-ERK1/2, nestin, p-EGFR, p-MAPK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

HPLC Analysis of Neurotransmitters

-

Sample Preparation: Collect the cell culture supernatant or cell lysate.

-

Chromatographic Separation: Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18). Use a mobile phase tailored for the separation of dopamine and 5-HT.

-

Detection: Employ an electrochemical detector for sensitive and selective quantification of dopamine and 5-HT.

-

Quantification: Compare the peak areas of the samples to those of known standards to determine the concentrations of the neurotransmitters.

Signaling Pathway Diagrams

References

- 1. Corticosterone induces neurotoxicity in PC12 cells via disrupting autophagy flux mediated by AMPK/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Promotes Neural Stem Cell Proliferation and Enhances Neurological Function Recovery in Transient Cerebral Ischemic Injury via Activating EGFR/MAPK Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Ameliorates Post-Stroke Depression via Upregulating the NRG-1-Mediated MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hub.hku.hk [hub.hku.hk]

- 5. researchgate.net [researchgate.net]

- 6. Vanillic Acid Protects PC12 Cells from Corticosterone-Induced Neurotoxicity via Regulating Immune and Metabolic Dysregulation Based on Computational Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

Astragaloside VI: A Comprehensive Technical Overview

Introduction

Astragaloside VI is a naturally occurring cycloartane-type triterpenoid saponin isolated from the roots of Astragalus species, a prominent herb in traditional Chinese medicine. This document provides a detailed technical guide on the chemical structure, biological activities, and mechanisms of action of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a complex glycoside with a large cycloartane skeleton. Its chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C47H78O19 | [1][2] |

| Molecular Weight | 947.1 g/mol | [1] |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-6-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |

| Monoisotopic Mass | 946.51373025 Da | [1] |

Biological Activity and Signaling Pathways

This compound has demonstrated significant neuroprotective effects, particularly in the context of post-stroke depression.[3][4] Research indicates that it may exert its therapeutic effects by modulating specific signaling pathways.

NRG-1/MEK/ERK Signaling Pathway

A key mechanism of action for this compound involves the upregulation of the Neuregulin 1 (NRG-1)-mediated MEK/ERK pathway.[3][4] This pathway is crucial for neuronal cell survival. In models of post-stroke depression, this compound treatment has been shown to restore reduced levels of NRG-1 and increase the phosphorylation of MEK1 and ERK1/2, which is consistent with the activation of this pro-survival pathway.[3]

Quantitative Data

The neuroprotective effects of this compound have been quantified in animal models of post-stroke depression. The tables below summarize the impact of this compound on neurotransmitter levels in the hippocampus and striatum of rats.

Table 1: Effect of this compound on Neurotransmitter Levels in the Hippocampus of PSD Rats [3]

| Group | Dopamine (DA) (μg/mg) | 5-Hydroxytryptamine (5-HT) (μg/mg) |

| Sham | 1.816 ± 0.112 | 0.529 ± 0.026 |

| MCAO | 2.212 ± 0.182 | 0.651 ± 0.005 |

| PSD | 1.196 ± 0.029 | 0.325 ± 0.006 |

| PSD + AsVI | 2.165 ± 0.188 | 0.484 ± 0.016 |

Table 2: Effect of this compound on Neurotransmitter Levels in the Striatum of PSD Rats [3]

| Group | Dopamine (DA) (μg/mg) | 5-Hydroxytryptamine (5-HT) (μg/mg) |

| Sham | 2.821 ± 0.099 | 0.658 ± 0.019 |

| MCAO | 2.450 ± 0.040 | 0.484 ± 0.007 |

| PSD | 1.633 ± 0.008 | 0.315 ± 0.0005 |

| PSD + AsVI | 2.165 ± 0.188 | 0.484 ± 0.016 |

Data are presented as Mean ± SD. PSD: Post-Stroke Depression; MCAO: Middle Cerebral Artery Occlusion; AsVI: this compound.

Experimental Protocols

The following are summaries of key experimental protocols used to evaluate the biological activity of this compound.

Post-Stroke Depression (PSD) Rat Model

A model of post-stroke depression was established in male Sprague-Dawley rats.[3]

-

Middle Cerebral Artery Occlusion (MCAO): An MCAO stroke model was induced in healthy male Sprague-Dawley rats using the intraluminal suture method.[3] Anesthesia was induced with 4% isoflurane with 64% N2O and 30% O2.[3]

-

Chronic Unpredictable Mild Stress (CUMS): Following the MCAO procedure, rats were housed in isolation and subjected to a chronic unpredictable mild stress regimen to induce depressive-like behaviors.[3]

-

Treatment: A cohort of PSD rats was treated with this compound.[3]

-

Behavioral and Biochemical Analysis: The effects of this compound were assessed through a series of behavioral tests for depression, and brain tissues were collected for biochemical analyses, including HPLC and Western blotting.[3]

In Vitro Corticosterone-Induced Depression Model

The antidepressant properties of this compound were also investigated in vitro.[3]

-

Cell Culture: PC12 cells were used for this assay.[3]

-

Induction of Depression Model: A major depression model was induced using corticosterone (CORT).[3]

-

Treatment: CORT-induced PC12 cells were treated with this compound.[3]

-

Analysis: The protective effects of this compound were evaluated using a CCK-8 assay for cell viability. The release of dopamine (DA) and 5-hydroxytryptamine (5-HT) was measured by HPLC. Protein expression of NRG-1, p-MEK1, and p-ERK1/2 was analyzed by Western blotting.[3]

High-Performance Liquid Chromatography (HPLC) for Neurotransmitter Analysis

The levels of dopamine and 5-HT in rat brain tissues and PC12 cells were measured using HPLC analysis.[3] This technique allows for the separation, identification, and quantification of these neurotransmitters.

Western Blotting for Protein Expression Analysis

The protein expression levels of NRG-1, p-MEK1, and p-ERK1/2 in rat brain tissues and PC12 cells were determined by Western blotting.[3] This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to detect the proteins of interest.

References

- 1. This compound | C47H78O19 | CID 71448940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C47H78O19) [pubchemlite.lcsb.uni.lu]

- 3. This compound Ameliorates Post-Stroke Depression via Upregulating the NRG-1-Mediated MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Ameliorates Post-Stroke Depression via Upregulating the NRG-1-Mediated MEK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Astragaloside VI: A Technical Guide to its Botanical Sources, Natural Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Astragaloside VI, a bioactive saponin of significant interest in pharmaceutical research and development. The document details its primary botanical sources, available data on its natural abundance, and methodologies for its extraction and quantification.

Botanical Sources of this compound

This compound is a cycloartane-type triterpenoid saponin found primarily in the roots of several species of the Astragalus genus, a large and complex group of flowering plants in the legume family (Fabaceae). The most well-documented botanical sources of this compound are:

-

Astragalus membranaceus (Fisch.) Bge. [1]

-

Astragalus membranaceus var. mongholicus (Bge.) P.K.Hsiao (synonym: Astragalus mongholicus Bunge)[1][2]

These species are the principal sources of the traditional Chinese medicinal herb known as Radix Astragali or Huangqi. The roots of these plants are harvested, typically after several years of growth, to extract a complex mixture of bioactive compounds, including various astragalosides.

Natural Abundance of this compound

Quantitative data specifically for this compound is not as widely reported as for other major astragalosides like Astragaloside IV. However, studies on the distribution of astragalosides in the roots of Astragalus species provide valuable insights into the likely abundance of this compound. The concentration of these saponins is known to vary depending on the plant part, cultivation age, and geographical origin.

Table 1: Distribution of Major Astragalosides in Different Root Tissues of Astragalus membranaceus

| Root Tissue | Astragaloside I (mg/g DW) | Astragaloside II (mg/g DW) | Astragaloside III (mg/g DW) | Astragaloside IV (mg/g DW) |

| Periderm | - | - | - | - |

| Cortex | - | - | - | - |

| Xylem | - | - | - | - |

| Total Root | - | 2.09 | - | 0.58 |

| Leaf | 0.07 - 0.11 | - | - | 0.04 |

| Stem | - | - | - | 0.23 |

| Flower | - | - | - | 0.27 |

Data for Astragalosides I, II, and IV are from a study on Astragalus membranaceus and are presented to illustrate the general distribution of these compounds. The highest concentrations of astragalosides are typically found in the root.[3] It is important to note that the periderm (outer bark) and cortex of the root generally contain higher concentrations of total astragalosides compared to the xylem (the central woody part).[3]

Table 2: Variation of Total Astragaloside Content in Astragalus membranaceus with Cultivation Time

| Cultivation Age | Total Astragalosides (µg/g) |

| 2 Years | 1701 |

| 3 Years | 645 |

This data indicates that the concentration of total astragalosides can be significantly influenced by the age of the plant at harvest, with two-year-old roots showing a higher concentration in this particular study.[4]

A study by Qi et al. (2006) developed a method for the simultaneous analysis of seven astragalosides, including this compound, in Radix Astragali and its preparations by HPLC-ESI-TOF-MS, suggesting that quantitative data for this compound is attainable with appropriate analytical methods.[5]

Experimental Protocols

The extraction and quantification of this compound require specialized analytical techniques due to its complex structure and the presence of other related saponins in the plant matrix.

Extraction of Astragalosides from Plant Material

A general procedure for the extraction of astragalosides from the dried roots of Astragalus species is as follows:

-

Pulverization: The dried roots are ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered root material is typically extracted with a polar solvent. A common method involves reflux extraction with 100% methanol.[6] Other methods may use aqueous ethanol solutions.

-

Concentration: The resulting extract is then concentrated under reduced pressure to remove the solvent.

-

Purification (Optional but Recommended): The crude extract can be further purified using techniques such as solid-phase extraction (SPE) or column chromatography to remove interfering substances and enrich the astragaloside fraction.

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a highly sensitive and selective method for the simultaneous quantification of multiple astragalosides, including this compound.

Instrumentation:

-

UPLC system coupled to a triple quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column (e.g., UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[7]

-

Mobile Phase: A gradient elution using:

-

A: 0.1% formic acid in water

-

B: Acetonitrile

-

-

Gradient Program: A typical gradient might start with a low percentage of acetonitrile, which is gradually increased to elute the more hydrophobic compounds.

-

Flow Rate: Approximately 0.3 - 0.4 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 35°C.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion (the protonated or sodiated molecule of this compound) and a specific product ion that is formed upon fragmentation.

-

Precursor Ion for Astragaloside IV (as a reference): m/z 806.9 [M+Na]⁺.[7] A similar adduct would be targeted for this compound.

-

Product Ions: These are determined by infusing a standard of this compound into the mass spectrometer and identifying the most stable and abundant fragment ions.

-

-

Source Parameters: Parameters such as ion spray voltage, source temperature, nebulizer gas, and curtain gas are optimized to achieve maximum signal intensity for the analyte.[7]

Data Analysis:

-

A calibration curve is constructed using certified reference standards of this compound at known concentrations.

-

The concentration of this compound in the plant extract is determined by comparing the peak area of the analyte in the sample to the calibration curve.

Signaling Pathways Modulated by this compound

Recent research has highlighted the ability of this compound to modulate specific intracellular signaling pathways, which are believed to underlie its therapeutic effects.

Upregulation of the NRG-1-Mediated MEK/ERK Pathway

This compound has been shown to ameliorate post-stroke depression, at least in part, by upregulating the Neuregulin-1 (NRG-1)-mediated MEK/ERK pathway.[5][8][9]

Caption: this compound upregulates the NRG-1-mediated MEK/ERK signaling pathway.

This pathway is crucial for neuronal survival, differentiation, and plasticity. By upregulating NRG-1, this compound can enhance the activation of this pro-survival pathway, which may contribute to its neuroprotective effects.

Experimental Workflow for Investigating Signaling Pathway Activation

The following diagram outlines a typical experimental workflow to investigate the effect of this compound on a specific signaling pathway in a cell-based model.

Caption: Workflow for analyzing the effect of this compound on signaling pathways.

This workflow allows researchers to determine if this compound treatment leads to an increase in the phosphorylated (activated) forms of key proteins in the signaling cascade, such as MEK and ERK.

Conclusion

This compound is a promising bioactive compound derived from the roots of Astragalus species. While further research is needed to fully elucidate its natural abundance and therapeutic potential, the analytical methods and understanding of its mechanisms of action are rapidly advancing. This technical guide provides a foundational understanding for researchers and professionals engaged in the study and development of this and other related natural products.

References

- 1. altmedrev.com [altmedrev.com]

- 2. Frontiers | Quality Control of Radix Astragali (The Root of Astragalus membranaceus var. mongholicus) Along Its Value Chains [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. Simultaneous analysis of seven astragalosides in Radix Astragali and related preparations by liquid chromatography coupled with electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of six active metabolites in Astragalus mongholicus (Fisch.) Bge. under salt stress by ultra-pressure liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of six active metabolites in Astragalus mongholicus (Fisch.) Bge. under salt stress by ultra-pressure liquid chromatography with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid Quantitative Analysis of Astragaloside in the <EM>Astragalus </EM>Samples by Semi-LC/MS [zpxb.xml-journal.net]

- 9. Determination and quantification of astragalosides in Radix Astragali and its medicinal products using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Properties of Astragaloside VI

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astragaloside VI (AS-VI), a triterpenoid saponin derived from the medicinal herb Radix Astragali, is emerging as a compound of significant interest in pharmacological research. Traditionally used in Chinese medicine for post-stroke therapy, recent studies have begun to elucidate the molecular mechanisms underlying its therapeutic potential. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, with a focus on its neuroprotective and wound-healing effects. It is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of the key signaling pathways involved in its mechanism of action.

Pharmacological Properties and Mechanisms of Action

This compound exhibits a range of pharmacological activities, primarily centered on neuroprotection and tissue regeneration. Its mechanisms of action involve the activation of critical signaling cascades that promote cell survival, proliferation, and functional recovery.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties, particularly in the context of post-stroke depression and transient cerebral ischemic injury.[1]

-

Amelioration of Post-Stroke Depression (PSD): In animal models of PSD, AS-VI treatment has been shown to reduce depression-like behaviors.[1] This effect is attributed to its ability to increase the levels of the neurotransmitters dopamine (DA) and 5-hydroxytryptamine (5-HT) in the brain.[1] Furthermore, AS-VI protects neuronal cells from corticosterone-induced apoptosis, a key factor in the pathophysiology of depression.[1]

-

Promotion of Neurogenesis: AS-VI promotes the proliferation of neural stem cells (NSCs) and enhances neurogenesis in the brain following transient cerebral ischemic injury.[1] This contributes to the repair of neurological functions, including spatial learning, memory, and motor function.[1]

Wound Healing Properties

This compound has also been identified as a potent promoter of wound healing. It enhances the proliferation and migration of skin cells, such as human HaCaT keratinocytes and human dermal fibroblasts (HDF), which are crucial for the wound closure process.

Signaling Pathways

The pharmacological effects of this compound are mediated through the activation of specific signaling pathways. Understanding these pathways is critical for the development of targeted therapeutic strategies.

NRG-1/MEK/ERK Pathway

In the context of post-stroke depression, this compound upregulates the Neuregulin 1 (NRG-1)-mediated MEK/ERK pathway.[1] NRG-1 is a neurotrophic factor that, upon binding to its receptor, initiates a signaling cascade involving MEK1 and ERK1/2, which are crucial for neuronal cell survival.[1] By activating this pathway, AS-VI helps to mitigate the neuronal damage and neurotransmitter imbalances associated with PSD.[1]

EGFR/MAPK Signaling Pathway

The wound-healing and neurogenic effects of this compound are mediated by the activation of the Epidermal Growth Factor Receptor (EGFR)/Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1] AS-VI has been shown to be a potent activator of EGFR, leading to the downstream phosphorylation of ERK, a key component of the MAPK pathway. This signaling cascade is essential for promoting cell proliferation and migration in both skin cells and neural stem cells.

References

Astragaloside IV in EGFR/MAPK Signaling: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astragaloside IV (AS-IV), a primary active saponin isolated from the medicinal herb Astragalus membranaceus, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-fibrotic, and anti-cancer properties. A growing body of evidence suggests that AS-IV exerts its effects by modulating key cellular signaling pathways, with the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) cascades emerging as critical targets. This technical guide provides an in-depth overview of the current understanding of AS-IV's role in the EGFR/MAPK signaling pathway, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the molecular interactions.

Core Mechanism of Action: The Role of Astragaloside IV in the EGFR/MAPK Axis

The precise mechanism by which Astragaloside IV modulates the EGFR/MAPK signaling pathway is an active area of investigation, with current evidence pointing towards both indirect and potentially direct modes of action.

One prominent mechanism suggests that AS-IV does not directly bind to EGFR but instead stimulates the release of heparin-binding epidermal growth factor (HB-EGF).[1] This released HB-EGF then acts as a ligand, leading to the transactivation of EGFR.[1] Upon activation, EGFR undergoes dimerization and autophosphorylation of its tyrosine kinase domain, initiating downstream signaling cascades.

Conversely, computational studies employing molecular docking have predicted that AS-IV may directly interact with EGFR, exhibiting strong hydrogen bond interactions.[2] This suggests a potential direct binding mechanism, although this is yet to be conclusively validated through in vitro kinase or competitive binding assays.

Following EGFR activation, the signal is transduced through the MAPK pathway, which comprises several distinct cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Numerous studies have demonstrated that AS-IV can modulate the phosphorylation and activation of key proteins within these cascades, often in a dose-dependent manner.[3][4] The specific downstream effects of AS-IV on the MAPK pathway appear to be context-dependent, varying with cell type and the specific pathological condition being investigated. In many cancer models, AS-IV has been shown to inhibit the MAPK/ERK pathway, thereby suppressing tumor progression.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the effects of Astragaloside IV on cell viability and protein expression within the EGFR/MAPK pathway.

Table 1: Effect of Astragaloside IV on Cell Viability

| Cell Line | Assay | Concentration of AS-IV | Effect | Reference |

| U251 (Glioma) | Not specified | Dose-dependent | Inhibition of proliferation | [3] |

| Non-Small Cell Lung Cancer (NSCLC) | CCK-8 | 12 and 24 ng/mL | Significant inhibition of proliferation | [5] |

| Glomerular Endothelial Cells | MTT | Concentration-dependent | Inhibition of cell viability | [6] |

| Chronic Glomerulonephritis Rat Mesangial Cells | CCK-8 | 10, 20, and 40 µg/mL | Dose-dependent inhibition of LPS-induced proliferation | [7] |

Table 2: Effect of Astragaloside IV on Protein Phosphorylation and Expression

| Cell/Tissue Type | Target Protein | Concentration of AS-IV | Effect | Reference |

| Diabetic Rat Renal Tissues | p-ERK, p-JNK, p-p38 | 20, 40, or 80 mg/kg | Inhibition of phosphorylation | [4] |

| Glioma U251 cells | MAPK/ERK pathway | Not specified | Weakened activation | [3] |

| HEK293 and HEK-neo cells | ERK | Time- and dose-dependent | Induced phosphorylation | [8] |

| PC12 cells (Aβ25-35-treated) | p-p38 MAPK | Not specified | Decreased expression | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of Astragaloside IV's role in EGFR/MAPK signaling.

Cell Culture and Treatment

-

Cell Lines: A variety of cell lines can be utilized, including but not limited to human glioma cell lines (e.g., U251), non-small cell lung cancer cells (e.g., A549, H1299), and renal cells.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Astragaloside IV Preparation: AS-IV is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. The final concentration of DMSO in the culture medium should be kept below a non-toxic level (e.g., <0.1%).

-

Treatment: Cells are seeded at a predetermined density and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of AS-IV or vehicle control (DMSO) for the desired duration of the experiment.

Western Blot Analysis for Protein Phosphorylation and Expression

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysates are then centrifuged to pellet cell debris, and the supernatant containing the protein is collected.

-

Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., p-EGFR, EGFR, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.

Cell Viability Assays (MTT/CCK-8)

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.

-

Treatment: The cells are then treated with various concentrations of AS-IV for a specified period (e.g., 24, 48, or 72 hours).

-

Assay Procedure:

-

MTT Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 490 nm).

-

CCK-8 Assay: Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 1-4 hours. The absorbance is then measured at 450 nm.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control group.

Immunoprecipitation

-

Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.

-

Immunoprecipitation: The protein lysates are pre-cleared with protein A/G agarose beads. The supernatant is then incubated with an antibody against the protein of interest (e.g., EGFR) overnight at 4°C. Protein A/G agarose beads are added to capture the antibody-protein complexes.

-

Washing and Elution: The beads are washed several times with lysis buffer to remove non-specific binding. The immunoprecipitated proteins are then eluted from the beads by boiling in SDS sample buffer.

-

Western Blot Analysis: The eluted proteins are then analyzed by Western blotting as described above, using an antibody against phosphotyrosine to detect the phosphorylation status of the immunoprecipitated protein.

Visualizing the Pathway and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: EGFR/MAPK signaling pathway and points of modulation by Astragaloside IV.

Caption: A typical workflow for Western blot analysis.

Caption: Workflow for assessing cell viability using MTT or CCK-8 assays.

Conclusion and Future Directions

Astragaloside IV demonstrates significant potential as a modulator of the EGFR/MAPK signaling pathway. Its ability to influence cell proliferation, survival, and other critical cellular processes makes it a compelling candidate for further investigation, particularly in the context of oncology and inflammatory diseases.

Future research should focus on several key areas:

-

Clarifying the Direct Interaction with EGFR: Definitive studies, such as in vitro kinase assays and competitive binding assays, are needed to confirm or refute the direct binding of AS-IV to EGFR and to determine its binding affinity and potential as a direct inhibitor or allosteric modulator.

-

Elucidating the HB-EGF Release Mechanism: Further investigation is required to understand the precise molecular mechanisms by which AS-IV stimulates the release of HB-EGF.

-

In Vivo Efficacy and Pharmacokinetics: More extensive in vivo studies are necessary to validate the therapeutic potential of AS-IV in relevant disease models and to characterize its pharmacokinetic and pharmacodynamic properties.

-

Combination Therapies: Exploring the synergistic effects of AS-IV with existing EGFR inhibitors or other chemotherapeutic agents could lead to novel and more effective treatment strategies.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of Astragaloside IV. The detailed protocols and summarized data offer a practical starting point for further exploration of this promising natural compound and its role in the critical EGFR/MAPK signaling pathway.

References

- 1. EGFR mediates astragaloside IV-induced Nrf2 activation to protect cortical neurons against in vitro ischemia/reperfusion damages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Astragaloside IV delayed the epithelial-mesenchymal transition in peritoneal fibrosis by inhibiting the activation of EGFR and PI3K-AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Astragaloside IV inhibits progression of glioma via blocking MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Astragaloside IV reduces diabetic kidney injury by inhibiting the PKC/NOX4/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Astragaloside IV Inhibits the Progression of Non-Small Cell Lung Cancer Through the Akt/GSK-3β/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Astragaloside IV improves renal function and alleviates renal damage and inflammation in rats with chronic glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Astragaloside IV and cycloastragenol stimulate the phosphorylation of extracellular signal-regulated protein kinase in multiple cell types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Astragaloside IV ameliorates endoplasmic reticulum stress-induced apoptosis of Aβ25-35-treated PC12 cells by inhibiting the p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Astragaloside IV in Ischemic Stroke: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex cascade of pathological events including excitotoxicity, oxidative stress, inflammation, and apoptosis, ultimately leading to neuronal death and neurological dysfunction.[1][2] Astragaloside IV (AS-IV), a primary active saponin extracted from the traditional Chinese medicinal herb Astragalus membranaceus, has emerged as a promising neuroprotective agent in preclinical stroke models.[1][3][4][5] This technical guide provides an in-depth overview of the neuroprotective effects of AS-IV, focusing on its mechanisms of action, supported by quantitative data from various experimental models, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Quantitative Efficacy of Astragaloside IV in Stroke Models

Numerous studies have demonstrated the potent neuroprotective effects of Astragaloside IV in both in vivo and in vitro models of ischemic stroke. The following tables summarize the key quantitative findings from this body of research, providing a comparative overview of its efficacy across different experimental paradigms.

Table 1: Effect of Astragaloside IV on Infarct Volume and Neurological Deficits in Animal Models of Stroke

| Animal Model | AS-IV Dosage | Administration Route | Infarct Volume Reduction (%) | Neurological Score Improvement | Reference |

| Rat (MCAO) | 20 mg/kg | Intraperitoneal | 58.8% | Significant decrease in mNSS and Zea Longa scores | [6] |

| Rat (MCAO) | 20 mg/kg | Intraperitoneal | Not specified, but significant | Significant improvement in neurological function | [1] |

| Mouse (dMCAO) | 20 mg/kg/day | Intraperitoneal | Significant reduction at 14 days | Significant improvement in Rotarod test and mNSS | [7] |

| Rat (MCAO/R) | Not Specified | Not Specified | Significant reduction | Significant improvement in neurological deficits | [8] |

| Rat (MCAO/R) | Not Specified | Not Specified | Significant reduction | Not specified | [4] |

MCAO: Middle Cerebral Artery Occlusion; dMCAO: distal Middle Cerebral Artery Occlusion; MCAO/R: Middle Cerebral Artery Occlusion/Reperfusion; mNSS: modified Neurological Severity Score.

Table 2: Modulation of Key Molecular Markers by Astragaloside IV in Stroke Models

| Model | AS-IV Dosage | Molecular Marker | Effect | Pathway Implication | Reference |

| Rat (MCAO) | 20 mg/kg | TNF-α, IL-1β, IL-6, NF-κB | Decreased | Anti-inflammatory | [1][3][9] |

| Rat (MCAO) | 20 mg/kg | SLC7A11, GPX4 | Increased | Anti-ferroptosis | [1][9] |

| Rat (MCAO) | 20 mg/kg | Lipid ROS | Decreased | Antioxidant | [1] |

| Rat (MCAO) | 20 mg/kg | Nrf2, HO-1 | Increased protein expression | Nrf2/HO-1 Pathway | [1][9] |

| SH-SY5Y cells (OGD/R) | Not Specified | p-JAK2, p-STAT3 | Increased | JAK2/STAT3 Pathway | [2] |

| Mouse (Stroke) | Not Specified | IL-17 | Decreased | Wnt Pathway | [10] |

| Rat (CIR) | Not Specified | SIRT1 | Increased | Sirt1/Mapt Pathway | [8] |

| Mouse Endothelial Cells (OGD) | Not Specified | VEGF | Increased | PI3K/Akt/mTOR Pathway | [11] |

| Rat (CIRI) | Not Specified | p-JNK, Bid, Cytochrome C, Caspase-3 | Decreased | Anti-apoptotic (JNK/Bid) | [12] |

TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1beta; IL-6: Interleukin-6; NF-κB: Nuclear Factor kappa B; SLC7A11: Solute Carrier Family 7 Member 11; GPX4: Glutathione Peroxidase 4; ROS: Reactive Oxygen Species; Nrf2: Nuclear factor erythroid 2-related factor 2; HO-1: Heme oxygenase-1; p-JAK2: phosphorylated Janus kinase 2; p-STAT3: phosphorylated Signal transducer and activator of transcription 3; IL-17: Interleukin-17; SIRT1: Sirtuin 1; Mapt: Microtubule Associated Protein Tau; VEGF: Vascular Endothelial Growth Factor; p-JNK: phosphorylated c-Jun N-terminal kinase; Bid: BH3 interacting-domain death agonist; OGD/R: Oxygen-Glucose Deprivation/Reperfusion; CIR: Cerebral Ischemia/Reperfusion; CIRI: Cerebral Ischemia-Reperfusion Injury.

Key Signaling Pathways in Astragaloside IV-Mediated Neuroprotection

Astragaloside IV exerts its neuroprotective effects through the modulation of multiple signaling pathways. The following diagrams illustrate the key pathways implicated in its mechanism of action.

References

- 1. Astragaloside IV alleviates stroke-triggered early brain injury by modulating neuroinflammation and ferroptosis via the Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of Anti‐Apoptotic Effects and Mechanisms of Astragaloside IV in a Rat Model of Cerebral Ischemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Astragaloside IV for Experimental Focal Cerebral Ischemia: Preclinical Evidence and Possible Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Astragaloside IV promotes cerebral angiogenesis and neurological recovery after focal ischemic stroke in mice via activating PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective Effect of Astragaloside IV on Cerebral Ischemia/Reperfusion Injury Rats Through Sirt1/Mapt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Astragaloside IV Exerts Cognitive Benefits and Promotes Hippocampal Neurogenesis in Stroke Mice by Downregulating Interleukin-17 Expression via Wnt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Astragaloside IV promotes cerebral angiogenesis and neurological recovery after focal ischemic stroke in mice via activating PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Anti-inflammatory Properties of Astragaloside IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astragaloside IV (AS-IV) is a major active saponin isolated from the dried roots of Astragalus membranaceus, a perennial plant used for centuries in traditional Chinese medicine. Emerging scientific evidence has highlighted the potent anti-inflammatory properties of AS-IV, positioning it as a promising therapeutic candidate for a range of inflammatory diseases. This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of Astragaloside IV, supported by quantitative data from preclinical studies and detailed experimental methodologies.

Core Anti-inflammatory Mechanisms

Astragaloside IV exerts its anti-inflammatory effects through the modulation of several key signaling pathways and cellular processes. The primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, as well as the suppression of the NLRP3 inflammasome and modulation of the JAK-STAT pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. Astragaloside IV has been shown to potently inhibit this pathway at multiple levels.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. AS-IV has been demonstrated to prevent the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.[1][2] This ultimately leads to a significant reduction in the expression of NF-κB target genes.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another critical regulator of inflammation. Astragaloside IV has been shown to suppress the phosphorylation of key kinases within these cascades.[3][4] By inhibiting the activation of ERK1/2 and JNK, AS-IV can downregulate the expression of various inflammatory mediators and matrix metalloproteinases (MMPs).[5]

Regulation of the JAK-STAT and NLRP3 Inflammasome Pathways

Recent studies have expanded the known mechanisms of AS-IV to include the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway and the NOD-like receptor protein 3 (NLRP3) inflammasome. AS-IV has been found to inhibit the JAK2/STAT6 signaling pathway, which is implicated in allergic inflammation.[6] Furthermore, AS-IV can suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[7]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of Astragaloside IV has been quantified in numerous preclinical studies. The following tables summarize key findings from both in vivo and in vitro models.

Table 1: In Vivo Studies on the Anti-inflammatory Effects of Astragaloside IV

| Model Organism | Inflammatory Stimulus | AS-IV Dosage | Outcome Measure | Result | Reference |

| Mice | Lipopolysaccharide (LPS) | 10 mg/kg (i.p.) | Serum TNF-α levels | ↓ 49% | [1] |

| Mice | Lipopolysaccharide (LPS) | 10 mg/kg (i.p.) | Serum MCP-1 levels | ↓ 82% | [1] |

| Mice | Lipopolysaccharide (LPS) | 10 mg/kg (i.p.) | Lung VCAM-1 mRNA | ↓ 73% | [1] |

| Mice | Lipopolysaccharide (LPS) | 10 mg/kg (i.p.) | Lung IL-6 mRNA | ↓ 83% | [1] |

| Rats | Necrotizing Enterocolitis | 50 and 75 mg/kg (oral) | Serum TNF-α, IL-1β, IL-6 | Significant ↓ | [8] |

| Mice | Imiquimod (Psoriasis model) | Topical application | Serum IL-6 and TNF-α | Significant ↓ | [9] |

| Rats | D-galactosamine/LPS | Not specified | Monocyte/macrophage autophagy | Reduced | [10] |

Table 2: In Vitro Studies on the Anti-inflammatory Effects of Astragaloside IV

| Cell Type | Inflammatory Stimulus | AS-IV Concentration | Outcome Measure | Result | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Lipopolysaccharide (LPS) | 100 µg/mL | E-selectin and VCAM-1 expression | Significant ↓ | [2] |

| Human Bronchial Epithelial Cells (BEAS-2B) | TNF-α/IL-4 | Not specified | CCL5, MCP-1, IL-6, IL-8 levels | Significant ↓ | [4] |

| Human Epidermal Keratinocytes (NHEKs) | M5 Cytokine Mix | Not specified | IL-1β, IL-6, IL-8, TNF-α, IL-23, MCP-1 expression | Significant ↓ | [9] |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | TNF-α and IL-6 production | Significant ↓ | [4] |

| Human Nucleus Pulposus Cells | Interleukin-1β (IL-1β) | Not specified | iNOS and COX-2 expression | Reduced | [2] |

Detailed Experimental Protocols

To facilitate the replication and further investigation of the anti-inflammatory properties of Astragaloside IV, this section provides detailed methodologies for key experiments cited in the literature.

Measurement of Cytokine Levels by ELISA

Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in biological samples.

Protocol:

-

Sample Preparation: Serum samples from animal models or cell culture supernatants are collected and centrifuged to remove debris.

-

ELISA Procedure: Commercially available quantitative colorimetric sandwich ELISA kits are used according to the manufacturer's instructions.

-

Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest.

-

Incubation: Samples and standards are added to the wells and incubated to allow the cytokine to bind to the capture antibody.

-

Detection: A biotinylated detection antibody specific for the cytokine is added, followed by the addition of a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to a standard curve.[1][3][11]

Western Blot Analysis of Signaling Proteins

Objective: To detect and quantify the expression and phosphorylation status of proteins in the NF-κB and MAPK signaling pathways.

Protocol:

-

Protein Extraction: Cells or tissues are lysed using RIPA buffer containing protease and phosphatase inhibitors to obtain total protein.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-ERK, total ERK).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.[12][13][14]

References

- 1. Astragaloside IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiinflammatory activity of astragaloside IV is mediated by inhibition of NF-kappaB activation and adhesion molecule expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ASTRAGALOSIDE Ⅳ MODULATES GUT MACROPHAGES M1/M2 POLARIZATION BY RESHAPING GUT MICROBIOTA AND SHORT CHAIN FATTY ACIDS IN SEPSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Astragaloside IV Alleviates Liver Inflammation, Oxidative Stress and Apoptosis to Protect Against Experimental Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. researchgate.net [researchgate.net]

- 8. Astragaloside IV ameliorates necrotizing enterocolitis by attenuating oxidative stress and suppressing inflammation via the vitamin D3-upregulated protein 1/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Astragaloside IV suppresses the proliferation and inflammatory response of human epidermal keratinocytes and ameliorates imiquimod-induced psoriasis-like skin damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Review of the pharmacological effects of astragaloside IV and its autophagic mechanism in association with inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Astragaloside IV Protects 6-Hydroxydopamine-Induced SH-SY5Y Cell Model of Parkinson’s Disease via Activating the JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Astragaloside IV reduces diabetic kidney injury by inhibiting the PKC/NOX4/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Astragaloside IV Inhibits the Progression of Non-Small Cell Lung Cancer Through the Akt/GSK-3β/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Astragaloside IV: A Comprehensive Technical Guide to its Application in Wound Healing Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astragaloside IV (AS-IV), a primary active saponin extracted from the medicinal herb Astragalus membranaceus, has garnered significant attention for its potent therapeutic properties. Historically used in traditional Chinese medicine for its immune-modulatory and vitality-enhancing effects, modern research has elucidated its multifaceted role in promoting tissue repair and regeneration. This technical guide provides an in-depth overview of the mechanisms, experimental validation, and key signaling pathways associated with AS-IV's efficacy in wound healing. It is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring natural compounds for dermatological and regenerative medicine applications.

Mechanism of Action in Wound Healing

Astragaloside IV orchestrates a complex and coordinated response that accelerates wound closure and improves the quality of repaired tissue. Its therapeutic effects can be categorized into several key areas: promotion of cell proliferation and migration, enhancement of angiogenesis, modulation of the inflammatory response, and anti-scarring activity.

Enhanced Cell Proliferation and Migration

AS-IV has been shown to stimulate the proliferation and migration of key cellular players in the wound healing cascade, including keratinocytes and fibroblasts. This is a critical step for re-epithelialization and the formation of new granulation tissue.

Promotion of Angiogenesis

The formation of new blood vessels from pre-existing ones, a process known as angiogenesis, is essential for supplying nutrients and oxygen to the wound bed. AS-IV promotes angiogenesis, thereby supporting the metabolic demands of tissue regeneration.

Anti-Scarring Properties

One of the most significant advantages of Astragaloside IV in wound healing is its ability to reduce scar formation. It achieves this by modulating the deposition and remodeling of the extracellular matrix (ECM), particularly by regulating the ratio of collagen type I to type III and inhibiting the transition of fibroblasts into myofibroblasts.

Quantitative Data on the Efficacy of Astragaloside IV

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent and time-dependent effects of Astragaloside IV on key wound healing parameters.

| In Vitro Studies: Keratinocyte Migration | |||

| Cell Type | AS-IV Concentration | Time Point | Effect |

| Keratinocytes | 100 μmol/L | 48 hours | 2-fold increase in recovery rate compared to control (P<0.01)[1][2] |

| Keratinocytes | 100 μmol/L | 96 hours | 3-fold increase in recovery rate compared to control (P<0.01)[1][2] |

| HaCaT Keratinocytes | 25 μM | 48 hours | Significant promotion of migration (wound healing and transwell assays)[3] |

| In Vivo Studies: Wound Closure | |||

| Animal Model | AS-IV Treatment | Time Point | Effect |

| Rat skin excision model | Topical application | Day 6 | 21% wound recovery compared to 8% in the blank control group[1][2] |

| Anti-Scarring Effects | |||

| Cell Type/Model | AS-IV Concentration | Parameter | Effect |

| Fibroblasts | 25-100 μmol/L | Collagen I/III ratio | Dose-dependent decrease[1][2] |

| Fibroblasts | 25-100 μmol/L | TGF-β1 secretion | Dose-dependent decrease[1][2] |

Key Signaling Pathways Modulated by Astragaloside IV

Astragaloside IV exerts its pro-healing and anti-fibrotic effects by modulating several key intracellular signaling pathways.

TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a central regulator of fibrosis and scar formation. TGF-β1 promotes the differentiation of fibroblasts into myofibroblasts, leading to excessive collagen deposition. Astragaloside IV has been shown to inhibit this pathway, thereby reducing scar formation[4][5][6].

Caption: Astragaloside IV inhibits the TGF-β/Smad pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and angiogenesis. Astragaloside IV activates this pathway in endothelial cells, promoting the formation of new blood vessels in the wound bed[7][8][9][10][11].

Caption: Astragaloside IV promotes angiogenesis via the PI3K/Akt pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in regulating cell proliferation, differentiation, and inflammation. Astragaloside IV can modulate this pathway to promote keratinocyte proliferation and migration while suppressing inflammatory responses[12][13][14][15][16].

Caption: Astragaloside IV modulates the MAPK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of Astragaloside IV in wound healing.

In Vitro Scratch Wound Healing Assay

This assay is used to assess the effect of AS-IV on the migration of keratinocytes or fibroblasts.

Caption: Workflow for a scratch wound healing assay.

Protocol:

-

Seed HaCaT keratinocytes or human dermal fibroblasts into a 24-well plate and culture until a confluent monolayer is formed[17].

-

Create a linear scratch in the center of the cell monolayer using a sterile 200 µL pipette tip[18].

-

Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells and debris[17].

-

Replace the PBS with fresh culture medium containing various concentrations of Astragaloside IV (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a phase-contrast microscope[19].

-

Quantify the wound closure area at each time point using image analysis software (e.g., ImageJ).

Transwell Migration Assay

This assay provides a quantitative measure of cell migration towards a chemoattractant.

Protocol:

-

Culture human dermal fibroblasts to 80-90% confluency.

-

Pre-coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel (for invasion) or leave uncoated (for migration)[20][21].

-

Resuspend the fibroblasts in serum-free medium and seed them into the upper chamber of the Transwell insert[22][23].

-

Fill the lower chamber with medium containing a chemoattractant (e.g., 10% fetal bovine serum) and different concentrations of Astragaloside IV[20].

-

Incubate the plate for 24 hours to allow for cell migration[20].

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with crystal violet[22].

-

Count the number of migrated cells in several random fields under a microscope.

Western Blot Analysis

This technique is used to quantify the expression levels of specific proteins involved in the signaling pathways modulated by AS-IV.

Caption: General workflow for Western blot analysis.

Protocol for p-Smad2/3 and Smad2/3:

-

Culture fibroblasts and treat with TGF-β1 in the presence or absence of various concentrations of Astragaloside IV.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors[24].

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer them to a PVDF membrane[25].

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Smad2/3 and total Smad2/3 overnight at 4°C[24][26].

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.

In Vivo Excisional Wound Healing Model

This animal model is used to evaluate the in vivo efficacy of AS-IV on wound healing.

Protocol:

-

Anesthetize Sprague-Dawley rats and create a full-thickness excisional wound (e.g., 1 cm diameter) on the dorsal side[27][28][29].

-

Topically apply a hydrogel or cream formulation containing Astragaloside IV (e.g., 1% w/w) to the wound daily. The control group receives the vehicle alone.

-

Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 14) to measure the rate of wound closure.

-

On day 14, euthanize the animals and harvest the wound tissue for histological analysis[29].

-

Perform Hematoxylin and Eosin (H&E) staining to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration[30].

-

Use Masson's Trichrome staining to evaluate collagen deposition and organization[30][31].

-

Perform immunohistochemistry for markers of angiogenesis (e.g., CD31) and myofibroblasts (e.g., α-SMA).

Conclusion

Astragaloside IV presents a promising multi-target therapeutic agent for the promotion of wound healing and the reduction of scar formation. Its ability to modulate key signaling pathways involved in cell proliferation, migration, angiogenesis, and fibrosis underscores its potential for development into a novel wound healing therapy. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate and harness the regenerative capabilities of this natural compound. Future research should focus on optimizing delivery systems for enhanced bioavailability and conducting clinical trials to validate its efficacy in human subjects.

References

- 1. The healing and anti-scar effects of astragaloside IV on the wound repair in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Astragaloside IV promotes keratinocyte proliferation and migration through upregulating lncRNA H19 recruited ILF3 to enhance the stability of CDK4 mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Astragaloside IV modulates TGF-β1-dependent epithelial-mesenchymal transition in bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. Astragaloside IV alleviates skin fibrosis by modulating fibroblast phenotype in keloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Astragaloside IV stimulates angiogenesis and increases hypoxia-inducible factor-1α accumulation via phosphatidylinositol 3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. Astragaloside IV Improves Vasodilatation Function by Regulating the PI3K/Akt/eNOS Signaling Pathway in Rat Aorta Endothelial Cells | Semantic Scholar [semanticscholar.org]

- 10. Astragaloside IV Improves Vasodilatation Function by Regulating the PI3K/Akt/eNOS Signaling Pathway in Rat Aorta Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Astragaloside IV exerts angiogenesis and cardioprotection after myocardial infarction via regulating PTEN/PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Astragaloside IV suppresses transforming growth factor-β1 induced fibrosis of cultured mouse renal fibroblasts via inhibition of the MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. all-imm.com [all-imm.com]

- 14. all-imm.com [all-imm.com]

- 15. Astragaloside IV suppresses collagen production of activated hepatic stellate cells via oxidative stress-mediated p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Keratinocyte Scratch Assay [bio-protocol.org]

- 18. rsc.org [rsc.org]

- 19. med.virginia.edu [med.virginia.edu]

- 20. researchgate.net [researchgate.net]

- 21. corning.com [corning.com]

- 22. stackscientific.nd.edu [stackscientific.nd.edu]

- 23. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 24. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Research SOP: Wound Healing Study in Rats: Excision Model [researchsop.com]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. oaepublish.com [oaepublish.com]

- 31. researchgate.net [researchgate.net]

Therapeutic Potential of Astragaloside VI in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS), present a formidable challenge to modern medicine due to their complex pathophysiology, which involves neuronal loss, neuroinflammation, and oxidative stress. Astragaloside VI (ASVI), a saponin derived from Astragalus membranaceus, has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the current research on ASVI's neuroprotective effects, focusing on its mechanisms of action, quantitative experimental data, and detailed experimental protocols. While research on ASVI is ongoing, this document synthesizes the existing evidence, with a particular focus on its role in promoting neurogenesis and ameliorating neuronal damage. It is important to note that much of the broader research into the neuroprotective mechanisms of astragalosides has been conducted on the more abundant compound, Astragaloside IV (ASIV). Where relevant, findings from ASIV studies are included to provide a more complete picture of the potential mechanisms, with the distinction clearly noted.

Core Mechanisms of Action

This compound exerts its neuroprotective effects through several key signaling pathways. The primary mechanisms identified in the literature involve the promotion of neural stem cell (NSC) proliferation and neurogenesis, as well as the modulation of neuroinflammation and oxidative stress.

Promotion of Neurogenesis

ASVI has been shown to significantly promote the proliferation and self-renewal of NSCs. This is primarily achieved through the activation of the Epidermal Growth Factor Receptor (EGFR) and its downstream Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling cascade.[1][2] In vivo studies have demonstrated that ASVI treatment increases the number of newborn neurons in the dentate gyrus, subventricular zone, and cortex of the brain following ischemic injury.[1]

Another critical pathway implicated in the therapeutic effects of ASVI is the Neuregulin 1 (NRG-1)-mediated MEK/ERK pathway.[3][4][5][6][7][8] Upregulation of this pathway by ASVI has been associated with antidepressant-like effects and protection against corticosterone-induced neuronal apoptosis.[3][4][5][6]

Anti-Neuroinflammatory and Antioxidant Effects

While more extensively studied for Astragaloside IV, the anti-inflammatory and antioxidant properties are likely shared among related astragalosides. These compounds have been shown to inhibit the activation of microglia, the brain's resident immune cells.[6] This inhibition leads to a reduction in the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9] Furthermore, astragalosides can mitigate oxidative stress by reducing the production of reactive oxygen species (ROS) and malondialdehyde (MDA), while enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD).[2][9] These effects are often mediated through the activation of the Nrf2/HO-1 signaling pathway and inhibition of the NFκB/NLRP3 inflammasome.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and in vitro studies on this compound.

Table 1: In Vivo Efficacy of this compound

| Model | Species | Dosage | Key Findings | Reference |

| Middle Cerebral Artery Occlusion (MCAO) | Rat | 2 µg/kg (i.v.) for 7 days | Promoted neurogenesis and astrogenesis in the dentate gyrus, subventricular zone, and cortex. Improved spatial learning, memory, and motor function. | [1] |

| Post-Stroke Depression (PSD) Model | Rat | Not Specified | Significantly reduced depression-like behaviors. Prevented the decrease in dopamine and 5-HT levels in the brain. | [3][4][5] |

Table 2: In Vitro Efficacy of this compound

| Cell Line | Model | Concentration | Key Findings | Reference |

| C17.2 Neural Stem Cells | Proliferation Assay | 5, 10, 20, 100 nM | Dose-dependently increased the rate of BrdU-positive staining cells. Increased the diameter of neurospheres and cell viability. | |

| PC12 Neuronal Cells | Corticosterone (CORT)-induced injury | Not Specified | Attenuated CORT-induced apoptotic cell death. Increased dopamine and 5-HT levels. Upregulated NRG-1, p-MEK1, and p-ERK1/2 expression. | [3][5] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflow

Detailed Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Rat Model

This protocol is adapted from standard procedures to induce focal cerebral ischemia.

-

Animals: Male Sprague-Dawley rats (250-300g).

-

Anesthesia: Anesthetize rats with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.

-

Surgical Procedure:

-

Place the rat in a supine position and make a midline cervical incision.

-

Carefully dissect and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA and the CCA.

-